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Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223 Get Quote

For researchers, scientists, and drug development professionals, the specificity of fluorescently

labeled antibodies is paramount for generating reliable and reproducible data. Non-specific

binding, or cross-reactivity, can lead to false-positive signals and misinterpretation of

experimental results. This guide provides a comprehensive comparison of ATTO 700 labeled

antibodies with other common alternatives in the near-infrared spectrum, focusing on the

critical aspect of cross-reactivity and providing the tools to assess it.

Performance Comparison of Common Near-Infrared
Fluorophores
While direct, peer-reviewed studies quantitatively comparing the cross-reactivity of various dye-

antibody conjugates are limited, we can infer performance based on the photophysical

properties of the dyes and general principles of antibody validation. Dyes with brighter intrinsic

fluorescence and higher photostability can often be used at lower concentrations, which can

help to reduce non-specific binding.

Below is a summary of the key photophysical properties of ATTO 700 and two common

alternatives, Alexa Fluor 700 and Cy™5.5.
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Property ATTO 700 Alexa Fluor 700 Cy™5.5

Excitation Max (nm) ~700 ~702 ~675

Emission Max (nm) ~716 ~723 ~694

Molar Extinction

Coefficient (cm⁻¹M⁻¹)
~125,000 ~192,000 ~250,000

Quantum Yield ~0.25 Not specified ~0.28

Photostability High High Moderate

Solubility Good in polar solvents High Moderate

Structural Class Zwitterionic
Sulfonated

Rhodamine
Cyanine

Note: The choice of fluorophore is only one factor influencing cross-reactivity. The specificity of

the primary antibody, the blocking protocol, and the experimental system are also critical

determinants of signal specificity.

Experimental Protocols for Assessing Antibody
Cross-Reactivity
To rigorously assess the cross-reactivity of any labeled antibody, including those conjugated to

ATTO 700, a combination of standard immunoassays should be employed. The following are

detailed methodologies for key experiments.

Immunohistochemistry (IHC) / Immunocytochemistry
(ICC)
IHC and ICC are powerful techniques to visualize the spatial distribution of a target antigen

within tissues and cells, respectively. They are also excellent methods for identifying non-

specific binding to off-target structures.

Objective: To determine the specificity of an ATTO 700 labeled antibody by visualizing its

binding pattern on fixed tissue or cell preparations.
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Methodology:

Sample Preparation:

Fix tissue sections or cultured cells with an appropriate fixative (e.g., 4%

paraformaldehyde).

For paraffin-embedded tissues, deparaffinize and perform antigen retrieval to unmask the

epitope.

Permeabilize cells (if targeting an intracellular antigen) with a detergent such as Triton™

X-100 or saponin.

Blocking:

Incubate the sample with a blocking buffer to minimize non-specific binding. A common

blocking solution is 5% normal serum from the same species as the secondary antibody (if

used) or Bovine Serum Albumin (BSA) in a buffer like PBS.[1]

Antibody Incubation:

Dilute the ATTO 700 labeled primary antibody to a predetermined optimal concentration in

the blocking buffer.

Incubate the sample with the diluted antibody, typically for 1 hour at room temperature or

overnight at 4°C.

Washing:

Wash the sample multiple times with a wash buffer (e.g., PBS with 0.1% Tween® 20) to

remove unbound antibodies.

Controls:

Negative Control (Secondary Only): In an indirect staining protocol, omit the primary

antibody and only apply the labeled secondary antibody to assess its non-specific binding.
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Isotype Control: Use a non-immune antibody of the same isotype and at the same

concentration as the primary antibody to determine background staining.

Antigen-Positive and -Negative Tissues/Cells: Use tissues or cells known to express and

not express the target antigen to confirm specific staining.

Imaging:

Mount the sample with an appropriate mounting medium.

Visualize the fluorescence signal using a confocal or widefield fluorescence microscope

equipped with the appropriate filter sets for ATTO 700 (Excitation/Emission: ~700/716

nm).

Flow Cytometry
Flow cytometry provides a quantitative assessment of antibody binding to a cell population on a

single-cell basis, making it ideal for detecting low levels of non-specific binding.

Objective: To quantify the percentage of cells non-specifically stained by an ATTO 700 labeled

antibody and to determine the signal-to-noise ratio.

Methodology:

Cell Preparation:

Prepare a single-cell suspension from cultured cells or tissues.

Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

Fc Receptor Blocking:

Incubate the cells with an Fc receptor blocking agent to prevent non-specific binding of the

antibody to Fc receptors on immune cells.[2]

Antibody Staining:
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Incubate the cells with the ATTO 700 labeled antibody at a pre-titrated optimal

concentration.

Washing:

Wash the cells to remove unbound antibodies.

Controls:

Unstained Cells: To determine the level of autofluorescence.

Isotype Control: To assess background fluorescence from non-specific antibody binding.

Fluorescence Minus One (FMO) Control: In multicolor panels, to properly set gates by

identifying the spread of fluorescence from other fluorochromes into the ATTO 700
channel.

Data Acquisition and Analysis:

Acquire data on a flow cytometer equipped with a laser and detector suitable for ATTO
700.

Analyze the data to determine the percentage of positive cells and the mean fluorescence

intensity (MFI) of the signal compared to the controls.

Western Blotting
Western blotting is used to detect a specific protein in a complex mixture. It is a valuable tool

for confirming the specificity of an antibody for a target of a particular molecular weight.

Objective: To verify that the ATTO 700 labeled antibody recognizes a single protein of the

expected molecular weight.

Methodology:

Sample Preparation:

Lyse cells or tissues to extract proteins.
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Determine the protein concentration of the lysate.

Electrophoresis:

Separate the proteins by size using SDS-PAGE.

Protein Transfer:

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

Blocking:

Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to

prevent non-specific antibody binding.

Antibody Incubation:

Incubate the membrane with the ATTO 700 labeled primary antibody at an optimized

dilution.

Washing:

Wash the membrane extensively with a wash buffer (e.g., TBST) to remove unbound

antibody.

Controls:

Positive Control Lysate: From cells or tissues known to express the target protein.

Negative Control Lysate: From cells or tissues known not to express the target protein.

Secondary Antibody Only Control (for indirect detection): To check for non-specific binding

of the secondary antibody.

Detection:

Image the membrane using a digital imaging system capable of detecting fluorescence in

the near-infrared range.
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A specific antibody should produce a single band at the expected molecular weight of the

target protein.

Visualizing Experimental Workflows and Signaling
Pathways
To aid in the conceptualization of these experiments, the following diagrams have been

generated using Graphviz.
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Caption: Experimental workflow for assessing antibody cross-reactivity.
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Caption: Example of a signaling pathway where a labeled antibody could be used.

Conclusion
While ATTO 700 is a high-performance fluorophore with excellent photophysical properties, its

use in antibody conjugates requires the same rigorous validation as any other fluorescent dye

to ensure specificity. By employing the detailed experimental protocols outlined in this guide—

Immunohistochemistry, Flow Cytometry, and Western Blotting—researchers can confidently

assess the cross-reactivity of their ATTO 700 labeled antibodies. The inclusion of proper
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controls is essential for distinguishing specific, on-target binding from non-specific background

signals, ultimately leading to more reliable and impactful scientific findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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